(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid
Overview
Description
“(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid” is a compound that contains a trityl moiety. The trityl moiety, also known as triphenylmethyl, is widely used in various chemical processes due to its versatility . It is often used as a protective group in the synthesis of peptides .
Synthesis Analysis
The trityl moiety can be introduced to protect the functional groups of amino acids during peptide synthesis . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The trityl group can be removed under various conditions, such as reductive cleavage with lithium/naphthalene in tetrahydrofuran (THF) .Chemical Reactions Analysis
Trityl cations are broadly identified organic compounds and have been applied in various chemical reactions . They are used as a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions .Scientific Research Applications
Schiff's Bases Derived from L-lysine
Schiff's bases derived from l-lysine and aromatic aldehydes have been synthesized and evaluated as corrosion inhibitors for mild steel. These compounds, including variations like 2-amino-6-(2-hydroxybenzelideneamino)hexanoic acid, demonstrated significant inhibition efficiency, indicating their potential in corrosion protection applications. This research highlights the utility of amino acid derivatives in developing corrosion inhibitors through experimental and theoretical studies (Gupta et al., 2016).
Synthesis of Amino Acid Derivatives
Another study focused on the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid. This work demonstrates the procedures for synthesizing non-proteinogenic amino acids, offering a foundation for further research into the synthesis and application of amino acid derivatives (Adamczyk & Reddy, 2001).
Fluorescence Studies
Research into novel fluorophores, including derivatives of hexanoic acid, has shown potential applications in labeling and fluorescence studies. This includes synthesizing and studying the fluorescence of compounds like 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid. These fluorophores have been utilized for labeling nucleosides and oligodeoxyribonucleotides, demonstrating their utility in biochemical and fluorescence studies (Singh & Singh, 2007).
Importance in Structural Elements
6-Aminohexanoic acid, a structurally similar compound, has been noted for its hydrophobic, flexible structural element. This ω-amino acid plays a significant role in chemical synthesis of modified peptides and in the synthetic fibers industry. It is often used as a linker in biologically active structures, highlighting the versatility and importance of such amino acid derivatives in various scientific and industrial applications (Markowska et al., 2021).
Properties
IUPAC Name |
(3S)-3-amino-6-oxo-6-(tritylamino)hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c26-22(18-24(29)30)16-17-23(28)27-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18,26H2,(H,27,28)(H,29,30)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXVFOPSNORPRB-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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